[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol
Overview
Description
“[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, enantiopure (S)-diphenyl(pyrrolidin-2-yl)methanol and its derivatives represent an important type of chiral auxiliaries for asymmetric synthesis . Another study reported the synthesis of a new alkylaminophenol compound by the Petasis reaction .Molecular Structure Analysis
The molecular structure of “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” can be analyzed using various spectroscopic techniques. For instance, FTIR, 1H, 13C NMR, and UV-Vis spectrometry can be used to analyze the structure of the molecule .Chemical Reactions Analysis
The pyrrolidine ring in “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” can undergo various chemical reactions. For example, the ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized, such as with proline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” can be inferred from its structure. For instance, the presence of the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .
Future Directions
The future directions for “[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
[1-(2-aminophenyl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-5-1-2-6-11(10)13-7-3-4-9(13)8-14/h1-2,5-6,9,14H,3-4,7-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZCFSWWOWUBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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